(+/-)-Pelletierine hydrochloride
Overview
Description
Pelletierine hydrochloride is an alkaloid compound derived from the pomegranate tree (Punica granatum). It is a crystalline solid that is soluble in water and alcohol. This compound is known for its biological activity and has been studied for its potential medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pelletierine hydrochloride can be synthesized from lysine through a series of reactions. The process involves the decarboxylation of lysine to produce cadaverine, which is then converted into Δ1-piperideine. This intermediate is condensed with acetoacetic acid to form pelletierine, which is subsequently converted into pelletierine hydrochloride .
Industrial Production Methods: The industrial production of pelletierine hydrochloride typically involves the extraction of the alkaloid from the pomegranate tree, followed by purification and crystallization processes. The extraction is usually done using solvents such as ethanol or methanol, and the purification involves techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Pelletierine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of pelletierine, such as N-methylpelletierine and pseudopelletierine .
Scientific Research Applications
Pelletierine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its role as an acetylcholine esterase inhibitor.
Medicine: Research is ongoing into its potential use in treating conditions such as Alzheimer’s disease due to its neuroprotective properties.
Mechanism of Action
Pelletierine hydrochloride exerts its effects primarily through its interaction with acetylcholine esterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, pelletierine hydrochloride increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
- N-methylpelletierine
- Pseudopelletierine
- Anaferine
Comparison: Pelletierine hydrochloride is unique in its strong inhibitory effect on acetylcholine esterase compared to its analogs. While N-methylpelletierine and pseudopelletierine share similar structural features, they do not exhibit the same level of biological activity. Anaferine, another related compound, has different pharmacological properties and is used in different therapeutic contexts .
Properties
IUPAC Name |
1-piperidin-2-ylpropan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(10)6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOKUKPRJSMPOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-61-2 | |
Record name | Pelletierine hydrochloride, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PELLETIERINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516910XH33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that Pelletierine hydrochloride combined with tin soaps shows high efficacy against Raillietina cesticillus. What is the proposed mechanism behind this synergistic effect?
A1: Unfortunately, the provided abstract [] does not delve into the specific mechanism of action for Pelletierine hydrochloride, either alone or in combination with tin soaps, against Raillietina cesticillus. Further research is needed to understand how these compounds interact at a molecular level to achieve the observed anthelmintic effect. Investigating potential synergistic effects, such as if the compounds target different stages of the parasite's lifecycle or disrupt separate physiological processes, could be a fruitful area for future study.
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